

# MK-1903: A Technical Whitepaper on its GPR109a Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MK-1903  |           |
| Cat. No.:            | B1677246 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**MK-1903** is a potent and selective agonist of the G protein-coupled receptor 109a (GPR109a), also known as hydroxycarboxylic acid receptor 2 (HCA2). This receptor is the molecular target for niacin (nicotinic acid), a long-standing therapeutic for dyslipidemia. **MK-1903** was developed to mimic the beneficial anti-lipolytic effects of niacin, mediated through GPR109a, with the potential for an improved side-effect profile. This technical guide provides an in-depth overview of the GPR109a agonist activity of **MK-1903**, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and experimental workflows. While **MK-1903** demonstrated robust lowering of free fatty acids (FFAs) in preclinical and clinical studies, its impact on broader serum lipid profiles was less pronounced than that of niacin, suggesting a divergence in their mechanisms of action.[1][2] This has led to the hypothesis that some of niacin's lipid-modifying effects may be independent of GPR109a agonism.

#### Introduction to MK-1903 and GPR109a

GPR109a is a Gi protein-coupled receptor predominantly expressed in adipocytes and immune cells, including microglia.[1][2] Its activation by agonists such as niacin and the endogenous ligand  $\beta$ -hydroxybutyrate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In adipocytes, this signaling cascade inhibits lipolysis, leading to a reduction in circulating free fatty acids (FFAs). **MK-1903**, a tricyclic pyrazole



carboxylic acid, was designed as a potent and selective GPR109a agonist to harness this antilipolytic effect for the treatment of dyslipidemia.[1]

## **Quantitative Pharmacological Data**

The following tables summarize the key in vitro and in vivo pharmacological data for MK-1903.

Table 1: In Vitro Activity of MK-1903 at GPR109a

| Parameter                           | Value                                                                             | Species | Assay Type         | Reference |
|-------------------------------------|-----------------------------------------------------------------------------------|---------|--------------------|-----------|
| EC50                                | 12.9 nM                                                                           | Human   | HTRF-cAMP<br>Assay | N/A       |
| Binding Affinity<br>(Ki)            | Data not<br>available                                                             | -       | -                  | -         |
| β-arrestin<br>Recruitment<br>(EC50) | Data not<br>available                                                             | -       | -                  | -         |
| Selectivity                         | No significant activity at a panel of other GPCRs and ion channels (IC50s >10 μM) | Human   | Various            | N/A       |

Table 2: Preclinical In Vivo Efficacy of MK-1903

| Species      | Dosing               | Duration | Key Findings                                               | Reference |
|--------------|----------------------|----------|------------------------------------------------------------|-----------|
| Rat (fasted) | 0.001 - 100<br>mg/kg | Acute    | Dose-dependent reduction in plasma free fatty acid levels. | N/A       |

Table 3: Clinical Trial Data for MK-1903



| Phase    | Population               | Dosing                       | Duration      | Key<br>Findings                                                             | Reference |
|----------|--------------------------|------------------------------|---------------|-----------------------------------------------------------------------------|-----------|
| Phase I  | Healthy<br>Volunteers    | Single<br>ascending<br>doses | Acute         | Robust,<br>dose-<br>dependent<br>decrease in<br>plasma free<br>fatty acids. | [1]       |
| Phase II | Dyslipidemic<br>patients | Not specified                | Not specified | Weak effect on serum lipids (triglycerides, HDL-C) compared to niacin.      | [1]       |

#### **GPR109a Signaling Pathways**

Activation of GPR109a by an agonist like **MK-1903** initiates a cascade of intracellular events. The canonical pathway involves the activation of inhibitory G proteins (Gi/o), leading to the suppression of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, GPR109a activation can also trigger a distinct signaling pathway involving  $\beta$ -arrestin recruitment.





Click to download full resolution via product page

GPR109a signaling pathways initiated by MK-1903.

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the GPR109a agonist activity of **MK-1903**.

### **Radioligand Binding Assay (Competitive)**

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. pubs.acs.org [pubs.acs.org]



- 2. (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MK-1903: A Technical Whitepaper on its GPR109a Agonist Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677246#mk-1903-gpr109a-agonist-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com